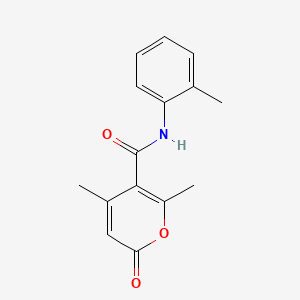
4,6-dimethyl-N-(2-methylphenyl)-2-oxo-2H-pyran-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-dimethyl-N-(2-methylphenyl)-2-oxo-2H-pyran-5-carboxamide, commonly known as DMPA, is a chemical compound that has been extensively studied for its potential applications in various fields of science. This compound is a pyran derivative that has been synthesized through a variety of methods, and its unique chemical structure has been found to have a range of biochemical and physiological effects. In
科学的研究の応用
DMPA has been studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of DMPA is its potential use as a drug delivery system, as its unique chemical structure allows it to bind to specific receptors in the body and release drugs in a controlled manner. DMPA has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro.
作用機序
The mechanism of action of DMPA is not fully understood, but it is believed to involve the binding of the compound to specific receptors in the body. DMPA has been found to bind to the sigma-1 receptor, which is involved in various cellular processes, including cell proliferation and differentiation. DMPA has also been found to inhibit the activity of certain enzymes, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
DMPA has been found to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of immune system function, and the reduction of inflammation. DMPA has also been found to have antioxidant properties, which may contribute to its potential use in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of DMPA for lab experiments is its unique chemical structure, which allows it to bind to specific receptors in the body and release drugs in a controlled manner. However, one of the limitations of DMPA is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on DMPA, including the development of new drug delivery systems based on its unique chemical structure, the exploration of its potential use in the treatment of various diseases, and the investigation of its mechanisms of action. Additionally, further studies are needed to determine the safety and efficacy of DMPA in various applications.
合成法
DMPA can be synthesized through a variety of methods, including the reaction of 2-methylphenylacetic acid with acetic anhydride and 2,4-pentanedione, as well as the reaction of 2-methylphenylacetic acid with acetylacetone and acetic anhydride. These reactions result in the formation of DMPA, which can be purified through recrystallization.
特性
IUPAC Name |
2,4-dimethyl-N-(2-methylphenyl)-6-oxopyran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-9-6-4-5-7-12(9)16-15(18)14-10(2)8-13(17)19-11(14)3/h4-8H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHQTGKFALIMFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(OC(=O)C=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26667016 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-N-[2-(diethylamino)ethyl]-5-methylbenzenesulfonamide](/img/structure/B7643979.png)
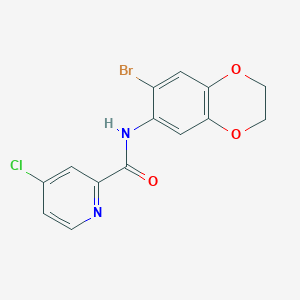
![2-[(3-Fluorophenyl)methyl]-4-phenylphthalazin-1-one](/img/structure/B7643985.png)
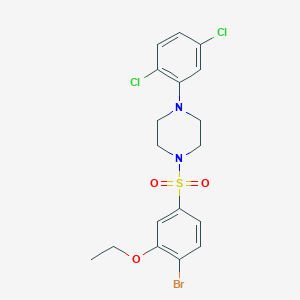
![N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7644004.png)
![N-[3-fluoro-4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7644032.png)
![N-[2-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]ethyl]acetamide](/img/structure/B7644040.png)
![5-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one](/img/structure/B7644049.png)
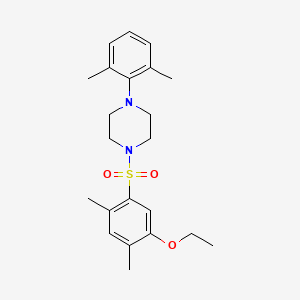
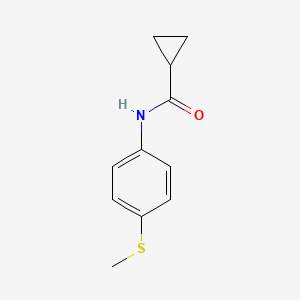
![(5Z)-5-[[2,5-dimethyl-1-(2-propan-2-ylpyrazol-3-yl)pyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7644073.png)
![1-[4-(4-Ethylpiperazin-1-yl)-3-nitrophenyl]ethanone](/img/structure/B7644081.png)
![1-[4-(3-Phenyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]ethanone](/img/structure/B7644083.png)
![N-[(4-methylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B7644089.png)